CRT0066854 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

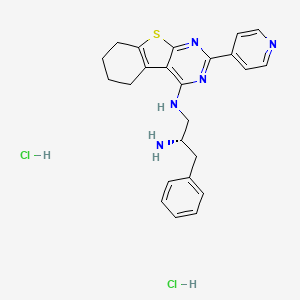

(2S)-3-phenyl-1-N-(2-pyridin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5S.2ClH/c25-18(14-16-6-2-1-3-7-16)15-27-23-21-19-8-4-5-9-20(19)30-24(21)29-22(28-23)17-10-12-26-13-11-17;;/h1-3,6-7,10-13,18H,4-5,8-9,14-15,25H2,(H,27,28,29);2*1H/t18-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUVOWXZRBZQBA-NTEVMMBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NCC(CC5=CC=CC=C5)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C3=C(N=C(N=C3S2)C4=CC=NC=C4)NC[C@H](CC5=CC=CC=C5)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Cl2N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Target of CRT0066854 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRT0066854 hydrochloride is a potent and selective small molecule inhibitor that has garnered significant interest within the research community for its specific targeting of the atypical Protein Kinase C (aPKC) isoenzymes. This technical guide provides an in-depth overview of the molecular target of CRT0066854, its mechanism of action, and its effects on cellular signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology, cell biology, and signal transduction.

Primary Molecular Target

The primary molecular target of this compound has been identified as the atypical Protein Kinase C (aPKC) isoenzymes, specifically Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ) .[1][2][3][4] These serine/threonine kinases are crucial regulators of numerous cellular processes, including cell polarity, proliferation, and survival.[3][4]

Quantitative Inhibitory Activity

CRT0066854 demonstrates potent and selective inhibition of the full-length aPKC isoenzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK-II), albeit with lower potency.

| Target Kinase | IC50 Value (nM) |

| Protein Kinase C iota (PKCι) | 132[1][2] |

| Protein Kinase C zeta (PKCζ) | 639[1][2][5][6] |

| ROCK-II | 620[1][5][6] |

Mechanism of Action

CRT0066854 acts as an ATP-competitive inhibitor of the aPKC isoenzymes.[3] Its mechanism of action involves the displacement of a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase domain.[1][2] This interaction prevents the binding of ATP, thereby inhibiting the kinase activity of PKCι and PKCζ. Furthermore, CRT0066854 engages an acidic patch on the kinase that is utilized by arginine-rich PKC substrates.[1][2]

Downstream Signaling and Cellular Effects

By inhibiting PKCι and PKCζ, CRT0066854 modulates key signaling pathways that are often dysregulated in cancer. Atypical PKCs are downstream effectors of the phosphoinositide 3-kinase (PI3K) pathway and are known to play a role in pathways regulated by Ras and ErbB2.[4] Inhibition of aPKC with CRT0066854 has been shown to impede the phosphorylation of downstream targets such as Lethal giant larvae protein 2 (LLGL2), a protein involved in establishing cell polarity.[3]

Cellular consequences of CRT0066854 treatment include the restoration of polarized morphogenesis in dysplastic H-Ras spheroids, a decrease in colony formation in HeLa cells, and the impediment of directed migration of NRK cells.[3][4] These findings highlight the potential of CRT0066854 as a chemical tool to investigate the roles of PKCζ and PKCι in cell polarity and growth-factor-stimulated signaling.[3]

Experimental Protocols

Detailed experimental protocols for the characterization of CRT0066854 are described in the primary literature, notably in Kjær et al., Biochem J. 2013;451(2):329-42. While the full text of this publication is required for a complete reproduction of the methods, the general experimental workflows are outlined below.

Kinase Inhibition Assay (General Workflow)

A common method to determine the IC50 of a kinase inhibitor is through a radiometric or fluorescence-based in vitro kinase assay.

Cell-Based Assays

-

Colony Formation Assay: HeLa cells are seeded at a low density and treated with varying concentrations of CRT0066854. After a period of incubation (e.g., 10-14 days), the cells are fixed and stained (e.g., with crystal violet), and the number of colonies is quantified.

-

3D Morphogenesis Assay: Epithelial cells (e.g., MDCK cells) are cultured in a 3D matrix (e.g., Matrigel) to form spheroids. The spheroids are treated with CRT0066854, and the effects on polarized morphogenesis are observed and quantified using microscopy.[1][4]

-

Wound Healing/Migration Assay: A "wound" is created in a confluent monolayer of cells (e.g., NRK cells). The cells are then treated with CRT0066854, and the rate of wound closure is monitored over time to assess cell migration.

Conclusion

This compound is a valuable research tool for the specific inhibition of the atypical PKC isoenzymes, PKCι and PKCζ. Its well-defined mechanism of action and demonstrated cellular effects make it an important compound for dissecting the roles of aPKC signaling in normal physiology and in pathological conditions such as cancer. Further investigation into the therapeutic potential of CRT0066854 and similar aPKC inhibitors is warranted.

References

CRT0066854 Hydrochloride: A Technical Guide to its Inhibition of Atypical PKC Isoforms ι and ζ

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 hydrochloride is a potent and selective chemical inhibitor of the atypical protein kinase C (aPKC) isoforms, PKCι (iota) and PKCζ (zeta).[1][2][3][4][5] As members of the AGC kinase group, aPKCs are crucial regulators of cellular processes such as cell polarity, proliferation, and migration.[5][6] Their dysregulation has been implicated in the development and progression of cancer, making them attractive targets for therapeutic intervention.[5] This technical guide provides a comprehensive overview of CRT0066854, including its inhibitory activity, mechanism of action, effects on cellular signaling, and detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity

CRT0066854 demonstrates potent and selective inhibition of full-length PKCι and PKCζ. Its inhibitory activity has been quantified through various biochemical assays, with IC50 values summarized in the table below. The compound also exhibits inhibitory activity against Rho-associated kinase II (ROCK-II).[1][7]

| Target Kinase | IC50 (nM) | Kinase Form |

| PKCι | 132 | Full-length |

| PKCζ | 639 | Full-length |

| ROCK-II | 620 | Kinase domain |

| PKCιk | 86 | Kinase domain |

| PKCζk | 450 | Kinase domain |

| nPKCϵ | 7210 | Not specified |

Table 1: Summary of this compound IC50 Values.[1][2][3][4][5][7]

Notably, CRT0066854 is highly selective for aPKCs over conventional and novel PKC isoforms, as well as a broad panel of other kinases.[5][7] At a concentration of 1 µM, it showed no significant activity against 98 other kinases.[7]

Mechanism of Action

CRT0066854 acts as an ATP-competitive inhibitor, binding within the nucleotide-binding pocket of the aPKC kinase domain.[2][4] Structural studies have revealed that CRT0066854 displaces a critical Asn-Phe-Asp (NFD) motif that is part of the adenosine-binding pocket.[1][4] This displacement prevents the formation of a functional ATP-binding site. Furthermore, the inhibitor engages an acidic patch that is typically used by arginine-rich PKC substrates.[1][4]

Signaling Pathways

PKCι and PKCζ are key components of signaling pathways that regulate cell polarity, proliferation, and survival. CRT0066854, by inhibiting these kinases, can modulate these pathways. One of the key downstream substrates of aPKCs is Lethal giant larvae 2 (LLGL2), a tumor suppressor protein involved in maintaining cell polarity.[2][3][5][7] aPKCs phosphorylate LLGL2, leading to its inactivation. CRT0066854 has been shown to inhibit the phosphorylation of LLGL2 in cells.[2][3][5][7]

Figure 1: Simplified signaling pathway showing the role of PKCι/ζ and the inhibitory action of CRT0066854.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of CRT0066854.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of CRT0066854 on the enzymatic activity of PKCι and PKCζ.

Materials:

-

Recombinant full-length or kinase domain of PKCι and PKCζ

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, the specific PKC isozyme, and MBP.

-

Add varying concentrations of CRT0066854 or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of CRT0066854 and determine the IC50 value by non-linear regression analysis.

Figure 2: Workflow for the in vitro kinase assay.

Cellular LLGL2 Phosphorylation Assay

This assay determines the ability of CRT0066854 to inhibit the phosphorylation of the aPKC substrate LLGL2 in a cellular context.

Materials:

-

HEK293 cells co-expressing PKCι and LLGL2

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-LLGL2, anti-total-LLGL2, anti-PKCι, and a loading control (e.g., anti-GAPDH)

-

SDS-PAGE and Western blotting equipment and reagents

Procedure:

-

Plate HEK293 cells co-expressing PKCι and LLGL2 and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of CRT0066854 or DMSO for a specified time (e.g., 1-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-LLGL2, total LLGL2, PKCι, and a loading control.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the ratio of phosphorylated LLGL2 to total LLGL2.

Colony Formation Assay

This assay assesses the effect of CRT0066854 on the long-term proliferative capacity and survival of cancer cells.

Materials:

-

HeLa or other suitable cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of CRT0066854 or DMSO. The medium with the compound should be refreshed every 2-3 days.

-

Incubate the plates for 10-14 days, until visible colonies are formed in the control wells.

-

Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.

-

After staining, wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

-

Calculate the percentage of colony formation relative to the vehicle-treated control.

3D Morphogenesis Assay

This assay evaluates the ability of CRT0066854 to restore normal polarized morphogenesis in epithelial cells grown in a 3D matrix.

Materials:

-

MDCK (Madin-Darby Canine Kidney) cells, potentially expressing an oncogene like H-Ras

-

Matrigel or collagen I

-

8-well chamber slides

-

Cell culture medium supplemented with appropriate growth factors

-

This compound

-

Confocal microscope and immunofluorescence reagents (e.g., antibodies against polarity markers like ZO-1 or E-cadherin)

Procedure:

-

Resuspend single MDCK cells in a mixture of cell culture medium and Matrigel.

-

Plate the cell/Matrigel suspension into 8-well chamber slides and allow the Matrigel to solidify at 37°C.

-

Overlay the gel with complete medium containing different concentrations of CRT0066854 or DMSO.

-

Culture the cells for several days (e.g., 10-14 days), replacing the medium every 2-3 days.

-

Observe the formation of 3D structures (spheroids or cysts) under a microscope.

-

For detailed analysis, fix the 3D cultures, permeabilize, and perform immunofluorescence staining for polarity markers.

-

Analyze the morphology of the structures using confocal microscopy to assess lumen formation and the establishment of apico-basal polarity.

References

- 1. artscimedia.case.edu [artscimedia.case.edu]

- 2. stemcell.com [stemcell.com]

- 3. youtube.com [youtube.com]

- 4. 3D Culture Assays of Murine Mammary Branching Morphogenesis and Epithelial Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of polarized morphogenesis by protein kinase C iota in oncogenic epithelial spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ossila.com [ossila.com]

The Biological Activity of CRT0066854 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting Protein Kinase C iota (PKCι) and Protein Kinase C zeta (PKCζ).[1][2] These kinases are crucial regulators of cell polarity, proliferation, and survival, and their aberrant activity has been implicated in the development and progression of various cancers, particularly those driven by Ras oncogenes.[1][3] This technical guide provides a comprehensive overview of the biological activity of CRT0066854, detailing its mechanism of action, impact on signaling pathways, and effects in various in vitro assays. This document is intended to serve as a valuable resource for researchers utilizing CRT0066854 as a chemical tool to investigate aPKC function and for those exploring its therapeutic potential.

Mechanism of Action

CRT0066854 is an ATP-competitive inhibitor of the atypical PKC isoenzymes.[2] A key structural feature of its inhibitory action is the displacement of a critical Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket of the kinase.[1][2] This interaction, coupled with the engagement of an acidic patch typically utilized by arginine-rich PKC substrates, forms the basis for its potent and selective inhibition.[1][2]

Data Presentation

Kinase Inhibition Profile

CRT0066854 demonstrates high selectivity for the atypical PKC isoforms PKCι and PKCζ, along with activity against Rho-associated coiled-coil containing protein kinase 2 (ROCK-II).[1][2] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| Full-length PKCι | 132[1][2] |

| Full-length PKCζ | 639[1][2] |

| ROCK-II | 620[1][2] |

Table 1: In vitro kinase inhibitory activity of CRT0066854.

Cellular Activity

The inhibitory effects of CRT0066854 have been characterized in various cancer cell lines. The half-maximal inhibitory concentration (IC50) for cell viability in selected cell lines is presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | Not explicitly quantified, but decreases colony formation[4] |

| H-Ras-MDCK | - | Induces polarized morphogenesis at 1.2 µM[5] |

| A549 | Lung Carcinoma | 3.47 |

| Huh-7 | Hepatocellular Carcinoma | 3.1 |

Table 2: Cellular IC50 values of CRT0066854 in various cancer cell lines.

Signaling Pathways

CRT0066854 primarily targets the PKCι and PKCζ signaling pathways, which are integral to cell polarity, proliferation, and survival. It also impacts the ROCK-II pathway, involved in cytoskeleton regulation and cell migration.

Biological Activities

Restoration of Polarized Morphogenesis in 3D Culture

In three-dimensional (3D) cultures of Madin-Darby Canine Kidney (MDCK) cells transformed with H-Ras, the normal polarized cystic morphogenesis is disrupted. Treatment with CRT0066854 has been shown to restore the formation of polarized spheroids with pseudo-apical lumens (PSALs).[1][5] A maximal effect is observed at a concentration of 1.2 µM, leading to a significant increase in the proportion of spheroids with PSALs.[5]

Inhibition of Colony Formation

CRT0066854 has been demonstrated to decrease the colony-forming ability of HeLa cervical cancer cells in soft agar assays.[4] This indicates an inhibitory effect on anchorage-independent growth, a hallmark of transformed cells.

Inhibition of LLGL2 Phosphorylation

Lethal giant larvae 2 (LLGL2) is a substrate of atypical PKCs and plays a role in establishing cell polarity. CRT0066854 has been shown to inhibit the phosphorylation of LLGL2 in cells, providing a direct measure of its target engagement in a cellular context.[1]

Impairment of Cell Migration

Through its inhibition of ROCK-II, CRT0066854 is expected to impede directed cell migration. This has been observed in wound healing assays with NRK cells.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Reagent Preparation : Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Serially dilute this compound in DMSO, followed by dilution in the reaction buffer.

-

Reaction Setup : In a 96-well plate, combine the purified recombinant kinase (e.g., PKCι, PKCζ, or ROCK-II), the specific peptide substrate, and the desired concentration of CRT0066854.

-

Initiation : Start the kinase reaction by adding [γ-³³P]ATP.

-

Incubation : Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Termination : Stop the reaction by adding a quench solution, such as EDTA, which chelates Mg²⁺ ions required for kinase activity.

-

Separation : Spot the reaction mixture onto phosphocellulose filter paper. Wash the filters extensively to remove unincorporated [γ-³³P]ATP.

-

Detection : Measure the amount of incorporated radiolabel in the peptide substrate using a scintillation counter.

-

Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

3D Morphogenesis Assay in H-Ras-MDCK Cells

-

Cell Seeding : Prepare a single-cell suspension of H-Ras-MDCK cells. Mix the cells with a basement membrane matrix, such as Matrigel, at a concentration of approximately 3 x 10⁴ cells/mL.

-

Plating : Plate the cell/Matrigel mixture into 8-well chamber slides or 96-well plates. Allow the Matrigel to solidify at 37°C.

-

Treatment : Overlay the solidified gel with culture medium containing various concentrations of this compound (e.g., 0.2-1.2 µM) or DMSO as a vehicle control.[1]

-

Culture : Culture the cells for 6-10 days, replacing the medium with fresh inhibitor every 2-3 days.[1]

-

Fixation and Staining : Fix the 3D structures with 4% paraformaldehyde. Permeabilize the cells with Triton X-100 and stain for polarity markers (e.g., phalloidin for F-actin, anti-gp135 for apical membrane) and with a nuclear counterstain (e.g., DAPI).

-

Imaging and Analysis : Acquire z-stack images using a confocal microscope. Quantify the percentage of spheroids exhibiting a polarized structure with a central lumen.

Colony Formation Assay in HeLa Cells

-

Base Agar Layer : Prepare a base layer of 0.5-0.8% agar in culture medium in 6-well plates and allow it to solidify.

-

Cell Suspension : Harvest HeLa cells and prepare a single-cell suspension.

-

Top Agar Layer : Mix the cell suspension with 0.35-0.4% low-melting-point agarose in culture medium containing the desired concentrations of this compound.

-

Plating : Overlay the solidified base agar with the cell-containing top agar.

-

Incubation : Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells with medium containing the inhibitor twice a week.

-

Staining and Counting : Stain the colonies with a solution of crystal violet (e.g., 0.005%) for at least one hour. Count the number of colonies (typically defined as a cluster of ≥50 cells) using a dissecting microscope or an automated colony counter.

Wound Healing (Scratch) Assay

-

Cell Seeding : Seed cells (e.g., NRK cells) in a 6-well plate and grow them to a confluent monolayer.

-

Scratching : Create a uniform scratch or "wound" in the cell monolayer using a sterile pipette tip.

-

Washing : Gently wash the wells with PBS to remove detached cells.

-

Treatment : Add fresh culture medium containing different concentrations of this compound or a vehicle control.

-

Imaging : Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is closed.

-

Analysis : Measure the width of the scratch at different time points and calculate the rate of cell migration and wound closure.

Conclusion

This compound is a valuable research tool for the specific inhibition of atypical PKC isoforms and ROCK-II. Its well-characterized mechanism of action and demonstrated effects in a variety of cellular assays make it a powerful agent for dissecting the roles of these kinases in normal physiology and disease, particularly in the context of cancer biology. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the in vivo efficacy and pharmacokinetic properties of CRT0066854 is warranted to fully assess its therapeutic potential.

References

- 1. Adenosine-binding motif mimicry and cellular effects of a thieno[2,3-d]pyrimidine-based chemical inhibitor of atypical protein kinase C isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antitumor Activity In Vivo and Vitro of New Chiral Derivatives of Baicalin and Induced Apoptosis via the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CRT0066854 Hydrochloride: An aPKC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms. This document details its chemical properties, mechanism of action, and its effects on key cellular processes, particularly in the context of cell polarity and oncology. Detailed experimental protocols and a summary of its quantitative data are provided to support further research and drug development efforts.

Core Compound Information

This compound is a chemical probe used in biomedical research to investigate the roles of atypical Protein Kinase C (aPKC) isoforms, specifically PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).

| Property | Value |

| Compound Name | This compound |

| Synonyms | CRT-0066854, CRT 0066854 |

| CAS Number | 2250019-91-9 (hydrochloride salt)[1][2][3][4]; 1438881-19-6 (free base)[5][6][7] |

| Molecular Formula | C₂₄H₂₅N₅S·2HCl[1][2] |

| Molecular Weight | 488.48 g/mol [1][2][3] |

| IUPAC Name | (2S)-3-Phenyl-N¹-[5,6,7,8-tetrahydro-2-(4-pyridinyl)benzothieno[2,3-d]pyrimidin-4-yl]-1,2-propanediamine dihydrochloride[2] |

| SMILES | N--INVALID-LINK--CNC2=C3C4=C(SC3=NC(C5=CC=NC=C5)=N2)CCCC4.Cl.Cl[1][2][3] |

| Chemical Structure |  |

Quantitative Data Summary

CRT0066854 is a selective inhibitor of atypical PKC isoforms and also exhibits activity against ROCK-II kinase.[3][8] Its inhibitory activity and solubility are summarized below.

| Target | IC₅₀ (nM) | Assay Condition |

| PKCι | 132 | Full-length protein[1][2][3][8] |

| PKCζ | 639 | Full-length protein[1][2][3][8] |

| ROCK-II | 620 | Full-length protein[3][8] |

| Solvent | Maximum Solubility |

| Water | 100 mM[1][2] |

| DMSO | 100 mM[1][2] |

Mechanism of Action and Signaling Pathway

CRT0066854 acts as a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes PKCι and PKCζ.[6][7] Its mechanism involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of these kinases.[2][3]

Atypical PKCs are central regulators of cell polarity through their interaction with the PAR polarity complex, which consists of Par3, Par6, and aPKC.[9] The activation of aPKC is a crucial event in establishing apico-basal polarity.[9] Once active, aPKC phosphorylates downstream targets, including the tumor suppressor Lgl (Lethal giant larvae), to regulate their localization and function.[7][9] The inhibition of aPKC by CRT0066854 disrupts this signaling cascade, leading to the restoration of normal cell polarity in dysplastic cells.[5]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

IC₅₀ Determination for PKC Inhibition

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against PKC isoforms using an in vitro kinase assay.

-

Reagents and Materials:

-

Recombinant full-length PKCι and PKCζ enzymes.

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

-

ATP solution.

-

Substrate peptide (e.g., a fluorescently labeled peptide specific for aPKCs).

-

This compound stock solution (in DMSO).

-

384-well assay plates.

-

Plate reader capable of detecting fluorescence.

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations.

-

Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the PKC enzyme to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA).

-

Measure the fluorescence in each well using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10]

-

3D Polarized Morphogenesis Assay

This assay is used to assess the ability of this compound to restore normal polarized acinar morphogenesis in oncogene-expressing Madin-Darby Canine Kidney (MDCK) cells grown in a 3D matrix.[11][12][13][14]

-

Cell Culture and Spheroid Formation:

-

Culture MDCK cells expressing an oncogene (e.g., H-Ras) in DMEM supplemented with 10% FBS.

-

Prepare a single-cell suspension of the MDCK cells.

-

Resuspend the cells in a solution of extracellular matrix (e.g., Matrigel or collagen I) at a density of approximately 3 x 10⁴ cells/mL.[12][14]

-

Plate the cell/matrix suspension in 8-well chamber slides and allow it to polymerize at 37°C.[12]

-

Overlay the gel with culture medium containing various concentrations of this compound or DMSO as a control.

-

Culture the spheroids for 6-10 days, replacing the medium every 2 days.[2][14]

-

-

Immunofluorescence Staining and Imaging:

-

Fix the spheroids in the gel with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.2% Triton X-100).

-

Incubate with primary antibodies against polarity markers, such as anti-gp135 (apical marker) and anti-ZO-1 (tight junction marker).[14]

-

Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Image the spheroids using a confocal microscope.

-

Analyze the images to determine the percentage of spheroids with restored polarized morphogenesis, characterized by a single central lumen and correct localization of polarity markers.

-

Colony Formation Assay

This assay measures the effect of this compound on the long-term proliferative capacity of cancer cells, such as HeLa cells.[1][4][6][8][15]

-

Cell Seeding and Treatment:

-

Harvest exponentially growing HeLa cells and prepare a single-cell suspension.

-

Seed the cells into 6-well plates at a low density (e.g., 200-500 cells per well).[1]

-

Allow the cells to attach for 24 hours.

-

Replace the medium with fresh medium containing a range of concentrations of this compound or DMSO vehicle control.

-

Incubate the plates for 7-14 days in a 37°C, 5% CO₂ incubator, allowing colonies to form.

-

-

Colony Staining and Quantification:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with a solution such as 4% paraformaldehyde or methanol.

-

Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as containing >50 cells) in each well.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the activity of this compound.

References

- 1. Colony formation assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Identification of PKCζII: an endogenous inhibitor of cell polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Measuring Survival of Adherent Cells with the Colony-Forming Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell polarity signaling in the plasticity of cancer cell invasiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.edx.org [courses.edx.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Culturing Three Dimensional MDCK cells for Analyzing Intracellular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Steps in the morphogenesis of a polarized epithelium. I. Uncoupling the roles of cell-cell and cell-substratum contact in establishing plasma membrane polarity in multicellular epithelial (MDCK) cysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cell Polarity Dynamics Controls the Mechanism of Lumen Formation in Epithelial Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling CRT0066854 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta). These kinases are crucial nodes in signaling pathways that regulate cell polarity, proliferation, and survival. Dysregulation of aPKC signaling is implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.

Discovery and Mechanism of Action

CRT0066854 was identified as a potent and selective inhibitor of the atypical PKC isoenzymes.[1][2] It exerts its inhibitory effect by competing with ATP for the kinase domain's binding site. The molecule is particularly effective against full-length PKCι and PKCζ.[1][2]

The mechanism of action involves the displacement of a critical Asn-Phe-Asp motif within the adenosine-binding pocket of the kinase.[1] Furthermore, CRT0066854 engages an acidic patch that is utilized by arginine-rich PKC substrates.[1] This dual interaction contributes to its high affinity and selectivity.

Quantitative Biological Data

The inhibitory activity of CRT0066854 has been quantified against several kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target Kinase | IC50 (nM) |

| Full-length PKCι | 132[1][2] |

| Full-length PKCζ | 639[1][2] |

| ROCK-II | 620[1][2] |

In cellular assays, CRT0066854 has shown anti-proliferative effects. The half-maximal growth inhibition (GI50) against the HUH-7 human hepatocellular carcinoma cell line was determined to be 3.1 µM.[3]

Synthesis of this compound

The chemical name for the free base of CRT0066854 is (S)-3-phenyl-N1-(2-(pyridin-4-yl)-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidin-4-yl)propane-1,2-diamine. The synthesis of this class of compounds generally involves a multi-step process, beginning with the construction of the core 5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidine heterocyclic system, followed by the introduction of the side chains. The final step typically involves salt formation to produce the hydrochloride salt.

A plausible synthetic workflow is outlined below:

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general method for determining the in vitro potency of a compound against a target kinase.

Materials:

-

Recombinant full-length PKCι or PKCζ enzyme

-

Suitable kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (serially diluted)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and CRT0066854 solution.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

IC50 values are calculated by plotting the percent inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

3D Spheroid Morphogenesis Assay

This assay assesses the ability of a compound to restore normal cell polarity in cancer cell lines that form disorganized structures in 3D culture.

Materials:

-

H-Ras transformed epithelial cell line (e.g., MDCK-pTR-H-RasV12)

-

Growth medium (e.g., DMEM with 10% FBS)

-

Matrigel or other basement membrane extract

-

This compound

-

8-well chamber slides

Procedure:

-

Prepare a single-cell suspension of the H-Ras transformed cells.

-

Resuspend the cells in a mixture of growth medium and Matrigel.

-

Plate the cell-Matrigel suspension in 8-well chamber slides.

-

Allow the Matrigel to solidify, then overlay with growth medium containing various concentrations of this compound (e.g., 0.2-1.2 µM).

-

Culture the spheroids for a period of time (e.g., 6 days), replacing the medium with fresh compound every 2 days.

-

Fix and stain the spheroids with markers for apical and basolateral polarity (e.g., phalloidin for F-actin, anti-ZO-1 for tight junctions).

-

Image the spheroids using confocal microscopy and assess the morphology. Quantify the percentage of spheroids with restored polarized structures (e.g., formation of a single central lumen).

Signaling Pathway

This compound targets the aPKC signaling pathway, which is a central regulator of epithelial cell polarity. In polarized epithelial cells, the Par complex (comprising Par3, Par6, and aPKC) localizes to the apical domain. aPKC phosphorylates the protein Lethal giant larvae (Lgl), leading to its exclusion from the apical membrane and its localization to the basolateral membrane. This mutual exclusion is critical for establishing and maintaining distinct apical and basolateral domains. In many cancers, this pathway is dysregulated, leading to a loss of cell polarity and contributing to tumorigenesis. By inhibiting aPKC, CRT0066854 can interfere with this oncogenic signaling and promote the restoration of normal cell polarity.

Conclusion

This compound is a valuable chemical probe for studying the roles of atypical PKC isoforms in normal physiology and disease. Its potency and selectivity make it a useful tool for dissecting the complex signaling networks governed by PKCι and PKCζ. The ability of CRT0066854 to restore polarized morphogenesis in cancer cell models highlights the therapeutic potential of targeting aPKC in oncology. This technical guide provides a foundational understanding of this important inhibitor, which should aid researchers in designing and interpreting experiments aimed at further elucidating the functions of aPKC and exploring its potential as a drug target. Further preclinical characterization, including comprehensive pharmacokinetic and in vivo efficacy studies, will be crucial in advancing our understanding of the therapeutic utility of CRT0066854.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Evolution of preclinical characterization and insights into clinical pharmacology of checkpoint inhibitors approved for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to aPKC Signaling Pathways and the Investigational Inhibitor CRT0066854 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atypical protein kinase C (aPKC) isoforms, particularly PKCι and PKCζ, are key regulators of cellular processes fundamental to cancer development and progression, including cell polarity, proliferation, and survival. Their aberrant signaling is implicated in numerous malignancies, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of aPKC signaling pathways and delves into the preclinical profile of CRT0066854, a potent and selective small molecule inhibitor of aPKC isoenzymes. This document consolidates available quantitative data, details experimental methodologies, and presents visual representations of the complex signaling networks to serve as a valuable resource for researchers and drug development professionals in oncology.

Introduction to aPKC Signaling

The protein kinase C (PKC) family of serine/threonine kinases is divided into three subfamilies: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs). The aPKC subfamily, consisting of PKCι (iota) and PKCζ (zeta), is distinguished by its unique activation mechanism. Unlike other PKC isoforms, aPKCs do not require calcium or diacylglycerol for their activation.[1] Instead, their activity is regulated by protein-protein interactions and phosphorylation events.

aPKCs are central components of signaling cascades that govern cell polarity, proliferation, and survival.[2][3] They form complexes with scaffold proteins like Par6 and p62, which are crucial for their localization and function.[2] Dysregulation of aPKC signaling has been linked to the initiation and progression of various cancers, including non-small cell lung cancer (NSCLC), pancreatic cancer, and glioblastoma.[4] Notably, PKCι has been identified as a bona fide oncogene in several human cancers.

Role in Cell Polarity and Proliferation

aPKCs play a critical, evolutionarily conserved role in establishing and maintaining cell polarity.[2] This is essential for processes such as asymmetric cell division and the formation of distinct apical and basolateral domains in epithelial tissues. Loss of cell polarity is a hallmark of cancer, contributing to disorganized tissue architecture and metastasis. aPKC signaling also intersects with pathways that drive cell proliferation. For instance, in certain contexts, aPKC can promote proliferation and survival, particularly when cell polarity is lost.[3]

aPKC Signaling Pathways in Cancer

In cancer, aPKC signaling can be hijacked to promote tumorigenesis. A well-documented pathway involves the formation of a complex between PKCι, Par6, and the guanine nucleotide exchange factor ECT2. This complex can lead to the activation of the small GTPase Rac1, which in turn activates the MEK-ERK signaling cascade, promoting cell survival and proliferation.[5]

The intricate network of aPKC signaling is visualized in the diagram below.

CRT0066854 Hydrochloride: A Potent aPKC Inhibitor

CRT0066854 is a selective, ATP-competitive inhibitor of the atypical PKC isoenzymes.[6] It has been investigated for its potential to counteract the oncogenic effects driven by aberrant aPKC signaling.

Chemical Properties

The chemical properties of CRT0066854 and its hydrochloride salt are summarized in the table below.

| Property | CRT0066854 (Free Base) | This compound |

| Chemical Formula | C₂₄H₂₅N₅S | C₂₄H₂₅N₅S · 2HCl |

| Molecular Weight | 415.56 g/mol | 488.48 g/mol |

| CAS Number | 1438881-19-6 | 2250019-91-9 |

| Appearance | Solid powder | Solid |

| Purity | >98% | ≥95% |

| Solubility | Soluble in DMSO | Soluble to 100 mM in water and DMSO |

| Storage | -20°C for long term | Store at -20°C |

Data sourced from multiple chemical suppliers.[1][6][7][8]

Mechanism of Action

CRT0066854 exerts its inhibitory effect by binding to the ATP-binding pocket of aPKC isoenzymes. Specifically, it displaces a crucial Asn-Phe-Asp (NFD) motif within the adenosine-binding pocket.[9] This competitive inhibition prevents the transfer of phosphate from ATP to downstream substrates, thereby blocking the propagation of aPKC-mediated signaling.

The mechanism of action is depicted in the following diagram.

Quantitative Data

In Vitro Kinase Inhibitory Activity

The inhibitory potency of CRT0066854 against its primary targets has been determined through in vitro kinase assays.

| Kinase | IC₅₀ (nM) |

| PKCι (full-length) | 132 |

| PKCζ (full-length) | 639 |

| ROCK-II | 620 |

Data from MedchemExpress and other suppliers.[2][9][10]

Kinase Selectivity

CRT0066854 has been shown to be selective for atypical PKCs and ROCK2 over typical PKCs and a panel of 98 other kinases when tested at a concentration of 1 µM.[11]

Cellular Activity

The anti-proliferative and other cellular effects of CRT0066854 have been evaluated in various cell lines.

| Cell Line | Assay Type | Endpoint | Value |

| A549 (Lung Carcinoma) | Viability Assay | IC₅₀ | 3.47 µM |

| HeLa (Cervical Cancer) | Colony Formation | % Inhibition (at 1 µM) | 65% |

| MDCK (Canine Kidney Epithelial) | Polarized Morphogenesis | - | Restores polarized morphogenesis in oncogene-expressing cells |

Data from Cayman Chemical and other sources.[1][11]

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds like CRT0066854 against aPKC isoforms.

-

Reagents and Materials:

-

Purified recombinant full-length PKCι or PKCζ enzyme.

-

Specific peptide substrate for aPKC.

-

ATP (radiolabeled [γ-³²P]ATP or for non-radiometric assays).

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

-

This compound stock solution (in DMSO).

-

96- or 384-well assay plates.

-

Scintillation counter or luminescence/fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of CRT0066854 in kinase assay buffer.

-

Add the diluted compound or DMSO (vehicle control) to the assay wells.

-

Add the aPKC enzyme to the wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.

-

Terminate the reaction (e.g., by adding a stop solution containing EDTA or by spotting onto a phosphocellulose membrane).

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring the incorporated radioactivity. For non-radiometric assays (e.g., ADP-Glo™), the amount of ADP produced is measured via a luminescence-based readout.

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cell Viability Assay (General Protocol)

This protocol outlines a general method for assessing the effect of CRT0066854 on the viability of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line of interest (e.g., A549).

-

Complete cell culture medium.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement like CellTiter-Glo®).

-

Plate reader (absorbance, fluorescence, or luminescence).

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of CRT0066854 in complete cell culture medium.

-

Remove the medium from the cells and replace it with the medium containing the diluted compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric, fluorometric, or luminescent signal development.

-

Measure the signal using the appropriate plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ or GI₅₀ value by fitting the data to a dose-response curve.

-

Western Blotting (General Protocol)

This protocol describes a general procedure to analyze the effect of CRT0066854 on the phosphorylation of aPKC substrates or downstream signaling proteins.

-

Reagents and Materials:

-

Cancer cell line of interest.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., against phospho-aPKC substrate, total aPKC, phospho-ERK, total ERK).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Culture cells and treat with various concentrations of CRT0066854 or DMSO for a specified time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the image using an imaging system and analyze the band intensities.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of aPKC signaling in normal physiology and disease. Its potency and selectivity for aPKC isoenzymes make it a suitable probe for investigating the therapeutic potential of targeting this pathway in cancer. The data presented in this guide, including its inhibitory activity, cellular effects, and the provided experimental frameworks, offer a solid foundation for further preclinical investigation. Future studies focusing on a broader kinase selectivity profile, a wider range of cancer cell lines, and in vivo efficacy and pharmacokinetic assessments will be crucial in determining the translational potential of CRT0066854 and other aPKC inhibitors in oncology.

References

- 1. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 2. aPKC: the Kinase that Phosphorylates Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Atypical PKC in polarity and proliferation | Crick [crick.ac.uk]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Into the fold: advances in understanding aPKC membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphoproteomics Profiling to Identify Altered Signaling Pathways and Kinase-Targeted Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aPKC in neuronal differentiation, maturation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. journals.biologists.com [journals.biologists.com]

Technical Guide: Utilizing CRT0066854 Hydrochloride for the Investigation of Cell Polarity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell polarity, the asymmetric organization of cellular components, is fundamental to a vast array of biological processes, from embryonic development and tissue morphogenesis to directed cell migration and immune responses. The establishment and maintenance of this polarity are orchestrated by complex signaling networks. Among the key regulators are the atypical Protein Kinase C (aPKC) isoforms, PKCι and PKCζ. Dysregulation of aPKC signaling is implicated in various pathological conditions, including cancer, making these kinases attractive targets for therapeutic intervention and essential tools for basic research.

CRT0066854 hydrochloride has emerged as a potent and selective small molecule inhibitor of aPKC isoforms. This technical guide provides an in-depth overview of CRT0066854, its mechanism of action, and detailed protocols for its application in studying cell polarity, empowering researchers to effectively leverage this compound in their investigations.

This compound: A Selective aPKC Inhibitor

CRT0066854 is a thieno[2,3-d]pyrimidine-based compound that acts as an ATP-competitive inhibitor of the atypical PKC isoenzymes.[1] Its selectivity for aPKCs over other kinase families makes it a valuable tool for dissecting the specific roles of PKCι and PKCζ in cellular processes.

Mechanism of Action

CRT0066854 exerts its inhibitory effect by binding to the ATP-binding pocket of aPKC. This action prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that govern cell polarity. One of the critical downstream targets of aPKC is the Lethal giant larvae (Lgl) protein. aPKC-mediated phosphorylation of Lgl regulates its localization and function, which is a crucial step in establishing apical-basal polarity.[2][3][4][5] By inhibiting aPKC, CRT0066854 prevents the phosphorylation of Lgl, leading to alterations in cell polarity.

Quantitative Data

The efficacy of this compound has been characterized by its half-maximal inhibitory concentrations (IC50) against its primary targets. This data is crucial for determining appropriate experimental concentrations.

| Target | IC50 (nM) |

| Full-length PKCι | 132[6] |

| Full-length PKCζ | 639[6] |

| ROCK-II | 620[6] |

In cell-based assays, CRT0066854 has demonstrated the ability to restore polarized morphogenesis in dysplastic spheroids. Notably, a concentration of 1.2 μM has been shown to be effective in restoring single apical lumen formation in H-Ras transformed Madin-Darbey Canine Kidney (MDCK) cell spheroids.[1][7]

Signaling Pathways

The establishment of apical-basal polarity in epithelial cells is largely governed by the Par complex, which consists of Par3, Par6, and an atypical PKC (PKCι or PKCζ). This complex localizes to the apical domain and plays a pivotal role in defining this cellular region. aPKC, as the enzymatic component of this complex, phosphorylates various substrates, including Lgl, to restrict their localization to the basolateral domain. The signaling pathway illustrates the central role of aPKC and the point of intervention for CRT0066854.

Caption: aPKC Signaling in Apical-Basal Polarity.

Experimental Protocols

The following protocols provide detailed methodologies for utilizing this compound to study its effects on cell polarity, focusing on 3D spheroid cultures and cell migration assays.

Experimental Workflow

The general workflow for investigating the impact of CRT0066854 on cell polarity involves several key stages, from initial cell culture to the final quantitative analysis of polarity markers.

Caption: Experimental Workflow for Cell Polarity Studies.

3D Spheroid Culture for Polarity Restoration Assay

This protocol is adapted for assessing the ability of CRT0066854 to restore normal polarity in cells that form dysplastic spheroids, such as H-Ras transformed MDCK cells.

Materials:

-

MDCK or H-Ras transformed MDCK cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Matrigel (growth factor reduced)

-

8-well chamber slides

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary and secondary antibodies for immunofluorescence

-

DAPI or Hoechst for nuclear staining

Procedure:

-

Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin and resuspend in complete medium to a concentration of 2.5 x 10^4 cells/mL.

-

Matrigel Embedding: Thaw Matrigel on ice. Mix the cell suspension with Matrigel at a 1:1 ratio.

-

Plating: Add 40 µL of the cell/Matrigel mixture to each well of a pre-warmed 8-well chamber slide. Allow the Matrigel to solidify at 37°C for 15-30 minutes.

-

Treatment: Add 400 µL of complete medium containing the desired concentration of this compound (e.g., 1.2 μM) and a vehicle control (DMSO) to the respective wells.

-

Culture: Incubate the spheroids for 6-10 days, changing the medium with fresh compound every 2-3 days.

-

Fixation and Staining:

-

Carefully remove the medium and wash with PBS.

-

Fix the spheroids in 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.5% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA for 1 hour.

-

Incubate with primary antibodies against polarity markers (e.g., ZO-1, E-cadherin, Par3, PKCζ) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain for 1 hour at room temperature.

-

Wash three times with PBS and mount with an appropriate mounting medium.

-

-

Imaging and Analysis:

Wound Healing/Cell Migration Assay

This assay is used to assess the effect of CRT0066854 on directed cell migration, a process intrinsically linked to cell polarity.

Materials:

-

Adherent cell line (e.g., NRK-49F or MDCK)

-

Complete growth medium

-

6-well plates

-

p200 pipette tip or a wound-healing insert

-

This compound stock solution

-

Microscope with live-cell imaging capabilities or a standard inverted microscope

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will form a confluent monolayer within 24 hours.

-

Wound Creation:

-

Once confluent, create a "scratch" in the monolayer using a sterile p200 pipette tip.

-

Alternatively, use a wound-healing insert to create a more uniform cell-free gap.

-

-

Treatment: Wash the wells with PBS to remove detached cells and then add complete medium containing various concentrations of CRT0066854 and a vehicle control.

-

Imaging:

-

Place the plate on a microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Acquire images of the wound area at regular intervals (e.g., every 2-4 hours) for 24-48 hours.

-

-

Data Analysis:

-

Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

-

Calculate the rate of wound closure for each condition.

-

Conclusion

This compound is a powerful and specific tool for investigating the role of atypical PKC in the establishment and maintenance of cell polarity. Its ability to selectively inhibit PKCι and PKCζ allows for the targeted disruption of the Par complex signaling, providing valuable insights into the molecular mechanisms governing this fundamental cellular process. The experimental protocols outlined in this guide provide a robust framework for researchers to employ CRT0066854 in their studies of cell polarity in both 2D and 3D culture systems. By combining these methodologies with quantitative analysis, scientists can further unravel the intricate signaling networks that control cell polarity and explore the therapeutic potential of targeting aPKC in diseases characterized by polarity defects.

References

- 1. researchgate.net [researchgate.net]

- 2. Numb controls E-cadherin endocytosis through p120 catenin with aPKC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of polarized morphogenesis by protein kinase C iota in oncogenic epithelial spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P-cadherin-dependent adhesions are required for single lumen formation and HGF-mediated cell protrusions during epithelial morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modeling disease using three dimensional cell culture: multi-lumen and inverted cyst phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

Initial Efficacy Studies of CRT0066854 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 hydrochloride is a potent and selective small molecule inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1] These kinases are crucial regulators of cell polarity, proliferation, and survival, and their dysregulation has been implicated in the development and progression of various cancers. This technical guide provides a comprehensive overview of the initial efficacy studies of this compound, focusing on its mechanism of action, in vitro efficacy data, and the experimental protocols used in its evaluation. To date, publicly available in vivo efficacy data for this compound is limited.

Core Efficacy Data

The initial preclinical evaluation of this compound has demonstrated its potential as an anti-cancer agent through its targeted inhibition of aPKC isoforms and its effects on cancer cell behavior in vitro.

Biochemical Potency

This compound exhibits potent and selective inhibitory activity against full-length PKCι and PKCζ kinases. It also shows activity against ROCK-II (Rho-associated coiled-coil containing protein kinase 2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Kinase | IC50 (nM) |

| PKCι | 132 |

| PKCζ | 639 |

| ROCK-II | 620 |

| Table 1: Biochemical potency of this compound against target kinases.[1] |

In Vitro Cellular Efficacy

Initial studies have demonstrated the ability of CRT0066854 to modulate cancer cell phenotypes in various in vitro models.

| Assay | Cell Line | Effect of CRT0066854 |

| 3D Spheroid Morphogenesis Assay | H-Ras-MDCK | Restored polarized morphogenesis in dysplastic spheroids. |

| Colony Formation Assay | HeLa | Decreased colony formation. |

| LLGL2 Phosphorylation Assay | Not Specified | Inhibited phosphorylation of LLGL2 (Lethal giant larvae homolog 2). |

| Directed Cell Migration Assay | NRK | Impeded directed cell migration. |

| Table 2: Summary of in vitro cellular efficacy of CRT0066854. |

Mechanism of Action & Signaling Pathway

CRT0066854 acts as an ATP-competitive inhibitor of aPKC isoforms. The binding of CRT0066854 to the ATP-binding pocket of PKCι and PKCζ prevents the phosphorylation of their downstream substrates. This interference with aPKC signaling disrupts key cellular processes that are often hijacked by cancer cells, such as the loss of cell polarity and uncontrolled proliferation.

Caption: aPKC signaling pathway and the inhibitory action of CRT0066854.

Experimental Protocols

3D Spheroid Morphogenesis Assay

This assay assesses the ability of CRT0066854 to restore normal epithelial cell polarity in a three-dimensional culture model that mimics certain aspects of in vivo tissue architecture.

Cell Line: Madin-Darby Canine Kidney (MDCK) cells engineered to express oncogenic H-Ras (H-Ras-MDCK).

Methodology:

-

Cell Preparation: H-Ras-MDCK cells are grown to sub-confluency in standard 2D culture.

-

Matrigel™ Preparation: A layer of growth factor-reduced Matrigel™ is allowed to solidify in the wells of a chamber slide.

-

Cell Seeding: A single-cell suspension of H-Ras-MDCK cells is prepared and mixed with Matrigel™ at a final concentration of 2-5 x 10^4 cells/mL.

-

Spheroid Formation: The cell-Matrigel™ suspension is plated on top of the solidified Matrigel™ layer. The cells are cultured for 6-8 days to allow for the formation of spheroids.

-

Treatment: this compound is added to the culture medium at various concentrations (e.g., 0.2, 0.4, 0.8, 1.2 µM) at the time of seeding and replenished with each media change.

-

Analysis: After the incubation period, spheroids are fixed and stained for markers of polarity, such as F-actin (using phalloidin) to visualize the apical lumen and DAPI to visualize nuclei.

-

Imaging: Spheroids are imaged using confocal microscopy to assess the presence and organization of lumens. The percentage of spheroids with a restored, single, centrally located lumen is quantified.

References

Methodological & Application

Application Notes and Protocols for CRT0066854 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoforms, specifically targeting PKCι and PKCζ.[1][2][3] Atypical PKCs are crucial mediators in various cellular signaling pathways that regulate cell proliferation, polarity, and migration.[1] Dysregulation of aPKC signaling is implicated in the progression of several cancers, making CRT0066854 a valuable tool for cancer research and therapeutic development.[4][5] These application notes provide detailed experimental protocols for utilizing this compound in common in vitro and in vivo cancer models.

Mechanism of Action

CRT0066854 acts as an ATP-competitive inhibitor, targeting the adenosine-binding pocket of aPKCs.[2][3] It specifically displaces a critical Asn-Phe-Asp (NFD) motif within this pocket, thereby preventing ATP binding and subsequent kinase activity.[2] This inhibition disrupts downstream signaling cascades, including those involving Rac1 and the phosphorylation of substrates like LLGL2, which are critical for cell transformation and migration.[1][3]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against key kinases.

| Target Kinase | IC50 Value (nM) |

| PKCι | 132 |

| PKCζ | 639 |

| ROCK-II | 620 |

Data sourced from MedChemExpress.[1][2]

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by CRT0066854.

Caption: aPKC signaling pathway and the inhibitory action of CRT0066854.

Experimental Protocols

In Vitro Assays

1. Colony Formation Assay

This assay assesses the effect of CRT0066854 on the ability of single cancer cells to undergo sustained proliferation and form colonies.

a. Materials:

-

HeLa cells (or other cancer cell line of interest)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

6-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Crystal Violet staining solution (0.5% w/v in methanol)

-

DMSO (for stock solution)

b. Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Harvest and count HeLa cells, then dilute to a concentration of 200 cells/mL in complete culture medium.

-

Seed 1 mL of the cell suspension (200 cells) into each well of a 6-well plate.

-

Prepare serial dilutions of CRT0066854 in complete culture medium from the stock solution. Add the desired final concentrations (e.g., 0.1 µM to 5 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest CRT0066854 concentration.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days, or until visible colonies are formed in the control wells.

-

After incubation, aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies by adding 1 mL of methanol to each well for 15 minutes.

-

Remove the methanol and add 1 mL of Crystal Violet solution to each well. Incubate for 20 minutes at room temperature.

-

Wash the wells with water to remove excess stain and allow the plates to air dry.

-

Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well.

2. Cell Migration (Wound Healing) Assay

This assay measures the effect of CRT0066854 on the directional migration of cells.

a. Materials:

-

NRK cells (or other migratory cell line)

-

Complete culture medium

-

This compound

-

24-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

b. Protocol:

-

Seed NRK cells in 24-well plates and grow to a confluent monolayer.

-

Create a "wound" in the monolayer by gently scratching a straight line across the center of the well with a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh complete culture medium containing various concentrations of CRT0066854 (e.g., 0.5 µM to 10 µM) or a vehicle control (DMSO).

-

Capture images of the wound at time 0.

-

Incubate the plate at 37°C in a 5% CO₂ incubator.

-

Capture images of the same wound area at regular intervals (e.g., 6, 12, and 24 hours).

-

Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure relative to the initial wound area.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CRT0066854 in a mouse xenograft model.

a. Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cells for implantation (e.g., HCT116, A549)

-

This compound

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Calipers for tumor measurement

b. Protocol:

-

Subcutaneously inject cancer cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Prepare the CRT0066854 formulation in the appropriate vehicle.

-

Administer CRT0066854 to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Administer the vehicle alone to the control group.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating CRT0066854.

Storage and Handling

-

Stock Solutions: Store this compound stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[1]

-

In Vivo Formulations: It is recommended to prepare fresh solutions for in vivo experiments on the day of use.[1] If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[2]

References

- 1. Atypical Protein Kinase Cι as a human oncogene and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Frontiers | Dual inhibition of atypical PKC signaling and PI3K/Akt signaling dysregulates c-Myc to induce apoptosis in clear cell Renal Cell Carcinoma [frontiersin.org]

Application Notes and Protocols for CRT0066854 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRT0066854 hydrochloride is a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, particularly PKCι (Protein Kinase C iota) and PKCζ (Protein Kinase C zeta).[1][2][3][4][5] It also demonstrates inhibitory activity against ROCK-II (Rho-associated kinase II).[1][2][4][5][6] As an ATP-competitive inhibitor, CRT0066854 displaces a critical Asn-Phe-Asp motif within the adenosine-binding pocket of its target kinases.[1][2] This inhibition can restore normal cellular processes that are otherwise dysregulated in various diseases, notably in cancer.

Functionally, CRT0066854 has been shown to restore polarized morphogenesis in dysplastic spheroids, decrease cancer cell colony formation, and inhibit the phosphorylation of downstream targets like LLGL2 (Lethal Giant Larvae 2).[3] These characteristics make it a valuable tool for investigating signaling pathways involving aPKCs and for preclinical studies in oncology and other fields where these kinases play a crucial role.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on published literature.

| Parameter | Target/Cell Line | Value | Reference |

| IC50 | PKCι (full-length) | 132 nM | [1][2][3] |

| PKCζ (full-length) | 639 nM | [1][2][3] | |

| ROCK-II | 620 nM | [1][2][4][5][6] | |

| A549 lung carcinoma cells | 3.47 µM (decreased viability) | [6] | |

| GI50 | Huh-7 cells | 3.1 µM (growth inhibition) | [5] |

| Effective Concentration | H-Ras spheroids | 0.2-1.2 µM (restores polarized morphogenesis) | [1][2] |

| HeLa cells | 1 µM (decreases colony formation by 65%) | [6] |

Signaling Pathway

The diagram below illustrates the signaling pathway primarily affected by this compound. It targets the atypical PKC isoenzymes (PKCι/ζ), which are key regulators of cell polarity, proliferation, and survival.

References

Application Notes and Protocols for In Vivo Studies of CRT0066854 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo evaluation of CRT0066854 hydrochloride, a potent and selective inhibitor of atypical Protein Kinase C (aPKC) isoenzymes, PKCι and PKCζ, as well as Rho-associated coiled-coil containing protein kinase 2 (ROCK-II). Due to the limited publicly available in vivo data for this compound, the following protocols are based on its known mechanism of action, formulation guidelines, and established methodologies for similar kinase inhibitors in preclinical cancer models.